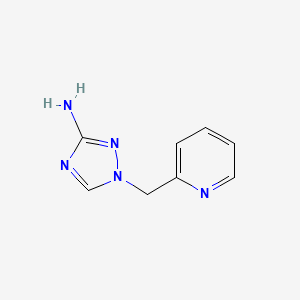

1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFQTLLGKCEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184416-55-4 | |

| Record name | 1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

Introduction

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational imperative. 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest, incorporating both a pyridine ring and a 1,2,4-triazole-3-amine moiety.[1][2][3] These structural motifs are prevalent in a wide array of pharmacologically active molecules, exhibiting diverse biological activities.[1][2][3] This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. The focus extends beyond mere data presentation to encompass the underlying principles, experimental design considerations, and the logical framework for spectral interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data. The structure of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine, presented below, reveals key functional groups and proton environments that will be interrogated by various spectroscopic methods.

Figure 1: Chemical structure of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., -NH₂), making them observable.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is crucial for connecting different spin systems.

-

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Pyridine-H6 | 8.5 - 8.7 | d | 1H | ~4-5 Hz |

| Pyridine-H4 | 7.7 - 7.9 | td | 1H | ~7-8 Hz, ~1.5-2 Hz |

| Pyridine-H5 | 7.2 - 7.4 | t | 1H | ~6-7 Hz |

| Pyridine-H3 | 7.1 - 7.3 | d | 1H | ~7-8 Hz |

| Methylene (-CH₂-) | 5.4 - 5.6 | s | 2H | - |

| Triazole-H5 | 8.0 - 8.3 | s | 1H | - |

| Amine (-NH₂) | 5.5 - 6.5 (broad) | s | 2H | - |

Rationale for Chemical Shift Predictions:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region, with their specific shifts influenced by the nitrogen atom's electron-withdrawing nature and their position relative to it. H6 is expected to be the most downfield due to its proximity to the nitrogen.

-

Methylene Protons: The -CH₂- group is adjacent to two nitrogen atoms (one in the pyridine ring and one in the triazole ring), which deshields these protons, shifting them downfield.

-

Triazole Proton: The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift.

-

Amine Protons: The chemical shift of the -NH₂ protons can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Figure 2: Predicted ¹H-¹H COSY correlations for the pyridinyl moiety.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-C3 (C-NH₂) | 155 - 160 |

| Triazole-C5 | 145 - 150 |

| Pyridine-C2 (C-CH₂) | 150 - 155 |

| Pyridine-C6 | 148 - 152 |

| Pyridine-C4 | 135 - 140 |

| Pyridine-C3 | 120 - 125 |

| Pyridine-C5 | 120 - 125 |

| Methylene (-CH₂-) | 50 - 55 |

Rationale for Chemical Shift Predictions:

-

Triazole Carbons: The carbons within the triazole ring are significantly deshielded due to the presence of multiple nitrogen atoms. The carbon bearing the amine group (C3) is expected to be the most downfield.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are characteristic of aromatic systems containing a heteroatom.

-

Methylene Carbon: The aliphatic -CH₂- carbon is shifted downfield due to its attachment to the two aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

KBr Pellet:

-

Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretch (amine) | Medium-Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic -CH₂-) | Weak-Medium |

| 1650 - 1580 | C=N and C=C stretch (aromatic rings) | Strong |

| 1620 - 1550 | N-H bend (amine) | Medium |

| 1480 - 1400 | C-N stretch | Medium |

Interpretation of Key Bands:

-

N-H Stretch: The presence of a primary amine (-NH₂) will typically result in two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[4]

-

Aromatic C-H Stretch: These bands confirm the presence of the pyridine and triazole rings.

-

Aliphatic C-H Stretch: The methylene group will give rise to characteristic stretches in this region.

-

C=N and C=C Stretches: The strong absorptions in this region are characteristic of the aromatic rings.

-

N-H Bend: This bending vibration further confirms the presence of the amine group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for this type of molecule.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

It is highly recommended to obtain HRMS data to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition.

-

Predicted Mass Spectrum

-

Molecular Ion (M+H)⁺: The expected exact mass for C₈H₉N₅ + H⁺ is 176.0931. The ESI mass spectrum should show a prominent peak at m/z 176.1.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information.

Figure 3: Plausible fragmentation pathways for 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine in ESI-MS.

Interpretation of Fragmentation:

-

The loss of small, stable neutral molecules like ammonia (NH₃) from the amine group or hydrogen cyanide (HCN) from the triazole ring are common fragmentation pathways for such compounds.[5]

-

Cleavage of the bond between the methylene group and the triazole ring would generate the stable pyridinylmethyl cation at m/z 92.1.

Conclusion

The comprehensive spectroscopic analysis of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine, employing a combination of NMR, IR, and MS techniques, allows for its unambiguous structural confirmation. This guide provides a robust framework for researchers to acquire, interpret, and validate the spectroscopic data for this and structurally related compounds. The synergy between these analytical methods, when applied with a clear understanding of the underlying chemical principles, forms the bedrock of modern chemical characterization and is indispensable in the advancement of medicinal chemistry and drug development.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ProQuest. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

Sources

An In-Depth Technical Guide to 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the 1,2,4-triazole nucleus and the pyridine moiety in a single molecular framework presents a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive overview of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine, a compound of significant interest due to the established pharmacological profiles of its constituent heterocycles. While a specific CAS number for this precise molecule is not widely documented, this guide extrapolates from the rich chemistry of analogous structures to present probable synthetic routes, detailed characterization methodologies, and an exploration of its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds in medicinal chemistry.

Introduction: The Strategic Combination of Pyridine and 1,2,4-Triazole

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of therapeutic agents with diverse activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The 3-amino-1,2,4-triazole substructure, in particular, has been the subject of extensive research, with derivatives showing promise as inhibitors of enzymes like catalase and as ligands for various receptors.[5]

The pyridine ring is another fundamental heterocycle prevalent in bioactive molecules.[6] Its presence can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate by improving solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[6]

The strategic fusion of these two pharmacophores in 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is hypothesized to yield a molecule with a unique and potentially potent biological profile. The pyridinylmethyl substituent at the N1 position of the triazole ring introduces a specific spatial arrangement and electronic influence that can be critical for target engagement.

Proposed Synthetic Pathways and Methodologies

The synthesis of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine can be approached through several established methods for forming the 1,2,4-triazole ring. A highly plausible and convergent route involves the cyclization of a key intermediate, a substituted hydrazinecarboximidamide derivative.[5] This approach offers the flexibility to introduce the pyridinylmethyl group and the amino substituent in a controlled manner.

Key Synthetic Strategy: Cyclization of a Guanidino Intermediate

A robust method for preparing 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization.[7] To synthesize the target compound, a two-step, one-pot protocol can be envisioned, starting with the N-alkylation of a suitable precursor followed by cyclization.

Experimental Protocol: Proposed Synthesis of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

S-Methylisothiosemicarbazide hydroiodide

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Formic acid

Step 1: Synthesis of 1-(Pyridin-2-ylmethyl)-S-methylisothiosemicarbazide

-

In a round-bottom flask under a nitrogen atmosphere, dissolve S-methylisothiosemicarbazide hydroiodide (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (2.1 eq) to the solution and stir for 30 minutes at room temperature to form the free base.

-

To this mixture, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in methanol dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(pyridin-2-ylmethyl)-S-methylisothiosemicarbazide.

Step 2: Cyclization to form 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

-

Dissolve the purified intermediate from Step 1 in an excess of formic acid.

-

Heat the solution to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed. The formic acid serves as the source for the final carbon atom of the triazole ring.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final compound, 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine.

Alternative Synthetic Approaches

Other established named reactions for 1,2,4-triazole synthesis, such as the Pellizzari and Einhorn-Brunner reactions, could be adapted.[8][9][10][11]

-

Pellizzari Reaction Adaptation: This would involve the condensation of a picolinamide derivative with an appropriate acylhydrazide. However, this method often requires high temperatures and can lead to regioisomeric mixtures if not carefully designed.[10]

-

Einhorn-Brunner Reaction Adaptation: This reaction involves the condensation of a diacylamine (imide) with a hydrazine.[9][12] One could envision a pathway starting from an N-(pyridin-2-ylmethyl)diacylamine and reacting it with a source of aminoguanidine.

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine must be confirmed through rigorous spectroscopic analysis.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridinylmethyl group (a singlet for the CH₂ protons and multiplets for the pyridine ring protons) and the triazole ring proton (a singlet). The protons of the amino group may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should reveal distinct signals for the carbons of the pyridine ring, the methylene bridge, and the two carbons of the 1,2,4-triazol-3-amine core.[13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the triazole ring, and aromatic C-H and C=C stretching from the pyridine ring.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion peak [M+H]⁺.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole scaffold is a cornerstone of many therapeutic agents, and its combination with a pyridine moiety suggests several promising avenues for biological activity.[2][6][15]

Anticancer Potential

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[15] The nitrogen atoms of the triazole ring can act as ligands for metal ions in metalloenzymes, which are often dysregulated in cancer. Furthermore, the planar heterocyclic system can intercalate with DNA or bind to the active sites of kinases, which are critical targets in oncology. The pyridine moiety can further enhance these interactions and improve the drug-like properties of the molecule.

Antimicrobial and Antifungal Activity

The most well-known application of 1,2,4-triazoles is in the development of antifungal agents like fluconazole and voriconazole.[1][16] These drugs inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] It is plausible that 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine could exhibit similar inhibitory activity. Additionally, various 1,2,4-triazole derivatives have shown broad-spectrum antibacterial activity.[6][14]

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory and analgesic effects.[3][14] The mechanism often involves the inhibition of inflammatory mediators or enzymes involved in the pain pathway.

Visualization of a Potential Mechanism of Action

Caption: Hypothesized antifungal mechanism via CYP51 inhibition.

Safety, Handling, and Storage

As with any novel chemical compound, 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine represents a promising chemical scaffold for the development of new therapeutic agents. By leveraging established synthetic methodologies for 1,2,4-triazoles, researchers can efficiently access this molecule for biological evaluation. Its structural components suggest a high potential for a range of pharmacological activities, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for the synthesis, characterization, and exploration of this intriguing compound, encouraging further investigation into its medicinal chemistry potential.

References

-

Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

-

Wikipedia. Pellizzari reaction. Available from: [Link]

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

-

Sumran, G., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. Available from: [Link]

-

ResearchGate. (2010). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 83(11), 1893-1901. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

Wiley Online Library. Einhorn-Brunner Reaction. Available from: [Link]

-

PubMed. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. Available from: [Link]

-

AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020017. Available from: [Link]

-

ResearchGate. (2019). Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. Mini-Reviews in Organic Chemistry, 16(5), 455-468. Available from: [Link]

-

ResearchGate. (2017). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Journal of Al-Nahrain University, 20(2), 29-38. Available from: [Link]

-

Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. Available from: [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 52-57. Available from: [Link]

-

National Institutes of Health (NIH). (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 13(1), 123. Available from: [Link]

-

ResearchGate. (2023). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Egyptian Journal of Chemistry, 66(11), 381-391. Available from: [Link]

-

PubMed. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Journal of Agricultural and Food Chemistry, 68(51), 15217-15227. Available from: [Link]

-

Wikipedia. Bamberger triazine synthesis. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(4), 1146-1160. Available from: [Link]

-

ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 39(4). Available from: [Link]

-

National Institutes of Health (NIH). (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Tetrahedron Letters, 50(26), 3219-3221. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 14, 276-285. Available from: [Link]

-

ResearchGate. (2011). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Synlett, 2011(1), 117-120. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

-

The FASEB Journal. (2022). Development of efficient heterocyclic synthesis of 1,2,4-triazole. The FASEB Journal, 36(S1). Available from: [Link]

-

National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]

-

Frontiers in Molecular Biosciences. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. Available from: [Link]

-

Chemical Methodologies. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. Available from: [Link]

-

PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available from: [Link]

-

ResearchGate. (2005). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ARKIVOC, 2005(5), 12-28. Available from: [Link]

-

Dublin City University. (2001). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 11. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Pyridinylmethyl Triazole Derivatives: A Technical Guide to Their Biological Activities

Abstract

The confluence of the pyridine ring, a ubiquitous pharmacophore in numerous approved drugs, and the versatile 1,2,4-triazole moiety has given rise to a class of compounds with significant and diverse biological activities: the pyridinylmethyl triazole derivatives.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these heterocyclic hybrids. We will dissect their prominent biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects, while elucidating the underlying mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the current state of research, detailed experimental protocols for their evaluation, and insights into future research directions.

Introduction: The Strategic Fusion of Pyridine and Triazole Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, present in over 7,000 pharmaceutical compounds, owing to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][4] Similarly, the 1,2,4-triazole nucleus is a privileged scaffold known for its broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[2][3][5] The linkage of these two pharmacophores via a methylene bridge creates the pyridinylmethyl triazole scaffold, a molecular architecture that has consistently demonstrated potent and varied biological responses. This strategic combination often results in synergistic effects, enhancing the therapeutic index and overcoming resistance mechanisms.

This guide will navigate the synthesis, biological evaluation, and mechanistic understanding of these promising derivatives. We will delve into the experimental designs that have successfully identified lead compounds and discuss the causality behind these methodological choices.

Antimicrobial Activities: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[6] Pyridinylmethyl triazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][7][8][9]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyridinylmethyl triazole derivatives, particularly against Gram-positive bacteria.[1][8] For instance, certain 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have shown remarkable activity, with Minimum Inhibitory Concentrations (MICs) as low as <3.09 µg/mL against strains like Bacillus cereus.[1] The presence of a 3-pyridyl moiety has been particularly associated with enhanced antibacterial efficacy.[1][8]

Antifungal Activity

The triazole moiety is famously a component of many clinically used antifungal drugs.[5] It is therefore not surprising that pyridinylmethyl triazole derivatives also exhibit potent antifungal properties.[7] Compounds such as 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have demonstrated exceptionally low MIC values (0.9 µg/mL) against fungi like Candida tenuis.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental metric for quantifying the in vitro antimicrobial activity of a compound. The following protocol outlines the broth microdilution method, a standard and reliable assay.

Materials:

-

Test compounds (pyridinylmethyl triazole derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antimicrobial agents (e.g., Chloramphenicol, Fluconazole)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the adjusted microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microorganisms. It provides a standardized measure of antimicrobial potency, which is crucial for structure-activity relationship studies and for comparing the efficacy of new compounds to existing drugs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry.[10][11] Pyridinylmethyl triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them a focal point of anticancer drug discovery.[7][12][13][14][15]

Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation.[13] Some proposed mechanisms include:

-

Enzyme Inhibition: Inhibition of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in cancer cells.[16]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[11]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cell division.[11][16]

-

Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to interact with tubulin, a key protein in cell division.[10]

In Vitro Cytotoxicity Evaluation

A variety of pyridinylmethyl triazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. For example, 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 triple-negative breast cancer cell line.[7] Another study on 1,2,4-triazole-pyridine hybrids demonstrated IC50 values ranging from 41.12µM to 61.11µM against the murine melanoma (B16F10) cell line.[12]

Data Summary: In Vitro Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-1,2,4-triazole-3-thione-hydrazone | MDA-MB-231 (Breast Cancer) | 39.2 ± 1.7 | [7] |

| 1,2,4-Triazole-Pyridine Hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [12] |

| 1,2,3-Triazole-thiazole-pyrimidine-isoxazole | DU145 (Prostate Cancer) | 0.011 ± 0.0017 | [10] |

| 1,2,3-Triazole-thiazole-pyrimidine-isoxazole | PC3 (Prostate Cancer) | 0.063 ± 0.0012 | [10] |

| 1,2,3-Triazole-thiazole-pyrimidine-isoxazole | A549 (Lung Cancer) | 0.017 ± 0.0094 | [10] |

| 1,2,3-Triazole-thiazole-pyrimidine-isoxazole | MCF-7 (Breast Cancer) | 0.66 ± 0.072 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyridinylmethyl triazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

Rationale: The MTT assay is a widely used, robust, and sensitive method for screening the cytotoxic potential of novel compounds. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.

Visualizing the Experimental Workflow

Caption: Workflow for MTT Cell Viability Assay.

Antiviral and Anti-inflammatory Potential

Beyond their antimicrobial and anticancer properties, pyridinylmethyl triazole derivatives have also been investigated for their antiviral and anti-inflammatory activities.

Antiviral Activity

The 1,2,4-triazole ring is a key component of the antiviral drug Ribavirin, which is active against a broad range of RNA and DNA viruses.[17][18] This has spurred interest in synthesizing novel triazole derivatives, including those with a pyridinylmethyl moiety, as potential antiviral agents.[18][19][20] While some studies have reported limited success against a panel of viruses like HIV and HSV, the structural similarity to known antivirals suggests that further optimization of the pyridinylmethyl triazole scaffold could lead to the discovery of potent antiviral compounds.[17]

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response implicated in numerous diseases.[21] Several studies have demonstrated the anti-inflammatory and analgesic properties of 1,2,4-triazole derivatives.[21][22][23][24][25] In vivo studies using models like carrageenan-induced paw edema in rats have shown that certain triazole derivatives can significantly inhibit inflammation, with some compounds exhibiting efficacy comparable or even superior to standard drugs like ibuprofen and indomethacin.[21][24] For instance, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol showed 91% inhibition of edema compared to 82% for ibuprofen.[24] These compounds are also reported to have analgesic effects, as demonstrated by a reduction in acetic acid-induced writhing in mice.[24][25]

Visualizing a Potential Anti-inflammatory Mechanism

Caption: Inhibition of the COX pathway by triazoles.

Enzyme Inhibition and Other Biological Activities

The structural features of pyridinylmethyl triazole derivatives make them suitable candidates for interacting with the active sites of various enzymes.

Enzyme Inhibition

Studies have explored the inhibitory potential of these compounds against a range of enzymes, including:

-

Carbonic Anhydrase: Some pyridinyl-triazole derivatives have shown potent and selective inhibition of carbonic anhydrase isoforms IX and XII, which are implicated in cancer.[26]

-

Cholinesterases: Derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[27]

-

α-Glucosidase: Certain derivatives have demonstrated excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in diabetes management.[27]

-

Lysine Acetyltransferase (KAT2A): N-pyridinium-4-carboxylic-5-alkyl triazoles have been identified as a new class of inhibitors for KAT2A, a target in drug discovery.[28]

Neuroprotective and Other Activities

Research has also extended to the neuroprotective effects of these compounds. For instance, 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of α-synuclein aggregation, a pathological hallmark of Parkinson's disease.[29] Furthermore, some triazole derivatives have been investigated as ligands for the ghrelin receptor, with potential applications in regulating food intake.[30]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylmethyl triazole derivatives is highly dependent on the nature and position of substituents on both the pyridine and triazole rings. Key SAR observations include:

-

Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can significantly influence the biological activity. For example, 3-pyridyl moieties have been linked to higher antibacterial activity.[1][8]

-

Substituents on the Pyridine Ring: The introduction of electron-withdrawing groups, such as chloro or nitro groups, can modulate the electronic properties of the molecule and enhance its interaction with biological targets.[31]

-

Substituents on the Triazole Ring: The nature of the substituent at the 3- and 4-positions of the 1,2,4-triazole ring is critical for activity. For instance, the presence of a thione group at the 3-position is often associated with potent antimicrobial and anticancer effects.[7]

-

Lipophilicity and Molecular Volume: The overall lipophilicity (log P) and molecular volume of the derivatives also play a crucial role in their pharmacokinetic properties and biological activity.[31]

Conclusion and Future Perspectives

Pyridinylmethyl triazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents underscores their significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

Future research in this area should focus on:

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[15][24][30][32]

-

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling: Utilization of computational tools to guide the rational design of new derivatives with enhanced potency and selectivity.[31]

-

Exploration of New Therapeutic Areas: Investigation of the potential of these compounds in other disease areas, such as neurodegenerative disorders and metabolic diseases.

The continued exploration of the chemical space around the pyridinylmethyl triazole scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

-

Al-Soud, Y. A., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 26(15), 4645. [Link]

-

Yurttas, L., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

-

Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

-

Yurttas, L., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Portal de Revistas da USP. [Link]

-

Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

-

El-Gazzar, A. R. A., et al. (2009). Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines. Acta Pharmaceutica, 59(4), 415-431. [Link]

-

Fehrentz, J. A., et al. (2007). Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. Journal of Medicinal Chemistry, 50(10), 2275-2285. [Link]

-

Hassan, G. S., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2057-2072. [Link]

-

Anonymous. (n.d.). Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review. ResearchGate. [Link]

-

Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 312. [Link]

-

Sharma, D., & Narasimhan, B. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

-

Kumar, S. S., & Helen, P. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Mini-Reviews in Organic Chemistry, 10(1), 68-82. [Link]

-

Glushkov, V. A., & Shcherbakov, D. N. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(9), 837-839. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(6), 4261-4268. [Link]

-

Borrelli, A., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Scientific Reports, 12(1), 12729. [Link]

-

Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 312. [Link]

-

Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(1), 66-77. [Link]

-

Sharma, P. C., et al. (2013). Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548. [Link]

-

Kumar, A., et al. (2023). Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

Wieckowska, A., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 651-665. [Link]

-

Kumar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-61. [Link]

-

Anonymous. (n.d.). A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]

-

Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(1), 161-175. [Link]

-

Ospanova, Z. S., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5183. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3410. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(15), 4894. [Link]

-

Bua, S., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. International Journal of Molecular Sciences, 22(18), 9789. [Link]

-

Bîcu, E., & Profire, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(17), 5334. [Link]

-

Chen, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706859. [Link]

-

de Souza, T. B., et al. (2021). 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity. Chemico-Biological Interactions, 349, 109688. [Link]

-

Patel, D. A., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 39(4), 934-943. [Link]

-

Jber, N. R., et al. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Scientific Research in Medical and Biological Sciences, 2(2), 11-17. [Link]

-

Al-Bayati, F. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]

-

Kumar, G. S., et al. (2014). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Young Pharmacists, 6(3), 29-37. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 4. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. longdom.org [longdom.org]

- 6. scielo.br [scielo.br]

- 7. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. revistas.usp.br [revistas.usp.br]

- 10. Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. amhsr.org [amhsr.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iris.unina.it [iris.unina.it]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. asianpubs.org [asianpubs.org]

- 32. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide

Executive Summary

The discovery of novel therapeutics is a resource-intensive endeavor, where early-stage attrition of candidates represents a significant bottleneck. In silico methodologies offer a powerful paradigm to mitigate these risks by providing early, predictive insights into a compound's potential bioactivity and drug-likeness. This technical guide provides a comprehensive, step-by-step workflow for the computational evaluation of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine , a novel molecule featuring the privileged 1,2,4-triazole scaffold. Given the absence of extensive experimental data for this specific compound, this document serves as a blueprint for researchers, scientists, and drug development professionals to systematically generate actionable hypotheses regarding its biological targets, binding interactions, and pharmacokinetic profile. We will traverse the entire in silico discovery cascade—from broad, exploratory target identification to focused molecular docking simulations and critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with both the procedural steps and the underlying scientific rationale, ensuring a blend of technical accuracy and field-proven insight.

Introduction: The Compound and the Rationale

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a key component in a wide array of clinically successful drugs.[1] Derivatives of this scaffold are known to exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This established therapeutic relevance makes novel, unexplored triazole derivatives compelling subjects for investigation.

Profile of the Molecule of Interest: 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

The subject of this guide is a specific derivative that couples the 1,2,4-triazol-3-amine core with a pyridin-2-ylmethyl substituent. This combination introduces additional chemical features—the aromatic pyridine ring as a potential hydrogen bond acceptor and pi-stacking participant, and a flexible methylene linker. The lack of extensive published data on this precise molecule makes it an ideal candidate for a predictive, in silico-first approach.

Table 1: Physicochemical Properties of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine | - |

| SMILES | N1=C(N)N(C=N1)CC2=CC=CC=N2 | Generated |

| Molecular Formula | C₈H₉N₅ | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| PubChem CID | 15947545 | |

The Imperative for In Silico Prediction

The traditional drug discovery pipeline is fraught with high failure rates, often due to unforeseen issues with efficacy or safety that emerge late in development. In silico prediction workflows address this challenge by enabling a "fail fast, fail cheap" philosophy.[4][5] By computationally modeling a compound's interaction with biological systems, we can prioritize resources for candidates with the highest probability of success, reduce reliance on animal testing, and accelerate the entire discovery timeline.[6]

Chapter 1: Hypothesis Generation — What Are the Potential Targets?

The foundational step in characterizing a novel compound is to identify its potential molecular targets. This process, often called target deconvolution or target fishing, can be approached from multiple computational angles. Here, we outline a dual strategy combining ligand-based and structure-based methods to generate a robust list of candidate proteins.

}

Overall workflow for in silico bioactivity prediction.

Ligand-Based Target Prediction via Similarity Searching

Expertise & Experience: The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities. By searching vast bioactivity databases for compounds resembling our molecule of interest, we can infer potential targets based on their known interactions.

Experimental Protocol:

-

Database Selection: Utilize large-scale, publicly accessible bioactivity databases such as ChEMBL, which contains manually curated data from medicinal chemistry literature.

-

Query Input: Input the canonical SMILES string (N1=C(N)N(C=N1)CC2=CC=CC=N2) of the compound into the ChEMBL search interface.

-

Search Execution: Perform a similarity search using a common molecular fingerprint (e.g., ECFP4) and a Tanimoto coefficient threshold (e.g., ≥0.7) to identify structurally related compounds.

-

Data Curation: Retrieve the list of similar compounds and their associated bioactivity data, including target names, assay types (e.g., IC₅₀, Kᵢ), and activity values.

-

Target Prioritization: Consolidate the data to identify biological targets that are frequently modulated by the retrieved analogs. Targets with consistent, high-potency interactions are prioritized.

Trustworthiness: This protocol is self-validating by relying on experimentally confirmed data. The strength of the resulting hypothesis is directly proportional to the quality and consistency of the bioactivity data reported for the identified structural analogs.

Structure-Based Target Prediction via Reverse Docking

Expertise & Experience: While similarity searching relies on known data, reverse docking (or inverse docking) is an exploratory method that can uncover entirely novel targets. This technique screens our single ligand against a large library of 3D protein structures to predict which ones it is most likely to bind to based on calculated binding energies.

Experimental Protocol:

-

Target Database Preparation: Select a curated library of druggable protein structures, such as the PDBbind database or a custom-built collection of targets relevant to a specific disease area.

-

Ligand Preparation: Generate a low-energy 3D conformation of the molecule of interest. This involves converting the 2D SMILES string to a 3D structure and performing energy minimization using a suitable force field (e.g., MMFF94).

-

High-Throughput Docking: Systematically dock the prepared ligand into the defined binding site of every protein in the target database using a computationally efficient docking program.

-

Scoring and Ranking: Rank all protein targets based on the predicted binding affinity (docking score) for the ligand.

-

Hit List Refinement: Analyze the top-ranked proteins. A good potential target will not only have a strong docking score but also exhibit a plausible binding pose with meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key active site residues.

Trustworthiness: The reliability of this method is contingent on the quality of the protein structures and the accuracy of the docking algorithm's scoring function. Cross-referencing hits from reverse docking with targets identified via ligand-based methods provides a powerful validation checkpoint.

Chapter 2: The Close-Up View — How Does It Bind?

Once a high-priority target is hypothesized (e.g., a specific kinase or enzyme), molecular docking provides a detailed, atom-level prediction of the binding interaction. This is critical for understanding the potential mechanism of action and guiding future lead optimization.

}

Workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

Expertise & Experience: This protocol outlines a standard procedure using AutoDock Vina, a widely used and validated open-source docking program. The key is meticulous preparation of both the receptor (protein) and ligand (our molecule) to ensure a biochemically realistic simulation.

-

Receptor Preparation:

-

Acquisition: Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding site.

-

Cleaning: Using molecular visualization software (e.g., PyMOL, Chimera) or AutoDock Tools, remove all non-essential components such as water molecules, co-factors, and existing ligands.

-

Protonation: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Charge Assignment: Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

File Conversion: Save the prepared receptor in the required PDBQT file format.

-

-

Ligand Preparation:

-

Structure Generation: Convert the 1D SMILES string of our compound into a 3D structure.

-

Energy Minimization: Perform energy minimization to obtain a stable, low-energy conformation.

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

-

File Conversion: Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Rationale: The docking algorithm needs a defined search space. A "grid box" is a three-dimensional cube placed over the protein's active site, confining the search to the relevant area.

-

Procedure: Center the grid box on the known active site (e.g., using the coordinates of a co-crystallized ligand). The size of the box should be large enough to accommodate the ligand in various orientations but small enough to avoid unnecessary computational expense.

-

-

Docking Simulation:

-

Configuration: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired output file name.

-

Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will sample different poses (conformations and orientations) of the ligand within the grid box and score them.

-

-

Results Analysis:

-

Binding Affinity: Vina outputs a ranked list of binding poses, with the top pose having the most favorable binding affinity, expressed in kcal/mol. More negative values indicate stronger predicted binding.

-

Pose Visualization: Load the docked poses and the receptor structure into a molecular viewer. Critically examine the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

-

Chapter 3: The Reality Check — Is It a Viable Drug Candidate?

A compound that binds a target potently is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET. Predicting these properties early is crucial to avoid late-stage failures.

Protocol: ADMET and Drug-Likeness Prediction

Expertise & Experience: Numerous web-based tools provide rapid and reliable ADMET predictions. SwissADME is a user-friendly and widely respected free resource that offers a comprehensive profile based on a compound's structure.

-

Access the Tool: Navigate to the SwissADME web server ([Link]).

-

Input Molecule: Paste the SMILES string (N1=C(N)N(C=N1)CC2=CC=CC=N2) into the input field.

-

Run Prediction: Execute the prediction workflow.

-

Data Collection and Interpretation: Systematically analyze the output, focusing on the key parameters summarized in the table below.

Trustworthiness: These predictive models are built on large datasets of experimentally verified compounds. While not a substitute for in vitro testing, they provide a highly reliable initial assessment. The "Bioavailability Radar" in SwissADME provides an at-a-glance visualization of drug-likeness.

Table 2: Predicted ADMET & Physicochemical Properties for 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

| Parameter | Category | Predicted Value | Interpretation & Causality |

|---|---|---|---|

| Molecular Weight | Physicochemical | 175.19 g/mol | Good: Well below the 500 Da threshold of Lipinski's Rule, favoring good absorption and diffusion. |

| LogP (iLOGP) | Lipophilicity | 0.85 | Excellent: Within the ideal range for oral bioavailability; not too hydrophilic to pass membranes, not too lipophilic to be insoluble. |

| Water Solubility | Pharmacokinetics | Soluble | Good: Predicted to have good aqueous solubility, which is essential for absorption from the GI tract. |

| H-Bond Donors | Drug-Likeness | 2 | Good: Complies with Lipinski's Rule (≤5), minimizing desolvation penalties upon membrane crossing. |

| H-Bond Acceptors | Drug-Likeness | 4 | Good: Complies with Lipinski's Rule (≤10), maintaining a balance of polarity. |

| GI Absorption | Pharmacokinetics | High | Excellent: The combination of low MW, optimal LogP, and good solubility strongly suggests high passive absorption from the gut. |

| BBB Permeant | Distribution | No | Favorable (for most targets): Not predicted to cross the blood-brain barrier, which can prevent unwanted CNS side effects. |

| CYP Inhibition | Metabolism | Inhibitor of CYP1A2, CYP2C19 | Potential Liability: Predicted inhibition of key metabolic enzymes could lead to drug-drug interactions. This is a flag for future in vitro investigation. |

| Drug-Likeness Rules | Drug-Likeness | 0 Violations (Lipinski) | Excellent: Fully compliant with the most common rule-of-thumb for oral drug candidates. |

| PAINS Alert | Medicinal Chemistry| 0 Alerts | Good: The structure does not contain substructures known to be pan-assay interference compounds, reducing the risk of false positives in HTS assays. |

Chapter 4: Advanced Modeling — From One Molecule to a Class

While the analysis so far has focused on a single compound, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling allow us to abstract principles that can guide the design of an entire series of related analogs.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: QSAR modeling creates a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[5] If we had experimental data for a series of analogs of our compound, we could build a model to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising ones for synthesis.[1]

Hypothetical Workflow for QSAR Model Development:

-

Data Set Assembly: Collect a dataset of structurally related compounds with uniformly measured biological activity against a specific target.

-

Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., topological, electronic, physicochemical).

-

Model Building: Split the data into a training set and a test set. Use a machine learning algorithm (e.g., multiple linear regression, random forest) to build a model that correlates the descriptors of the training set compounds with their activity.

-

Model Validation: Use the test set to assess the predictive power of the model on compounds it has not seen before. A robust model will accurately predict the activity of the test set compounds.

Pharmacophore Modeling

Expertise & Experience: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. This model can be generated either from a set of known active ligands or from the receptor's binding site itself. It serves as a 3D query to screen large compound libraries for novel scaffolds that fit the required interaction pattern.

Protocol: Structure-Based Pharmacophore Generation:

-

Input: Use the 3D structure of the target protein, ideally in complex with a known potent ligand.

-

Feature Identification: Identify key interaction points in the active site, such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

-

Model Generation: Abstract these interaction points into a 3D model with defined features and distance constraints.

-

Application: This pharmacophore model can then be used as a filter in virtual screening campaigns to rapidly identify diverse compounds that are likely to bind to the target.

Conclusion and Future Directions

This in silico investigation of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has generated a comprehensive and actionable bioactivity hypothesis. The computational evidence suggests that the molecule is an excellent candidate for an orally bioavailable drug, possessing ideal physicochemical properties and no violations of Lipinski's Rule of Five. The primary flag for further investigation is its potential inhibition of cytochrome P450 enzymes, which warrants in vitro profiling.

The next steps in the discovery process are clear and computationally guided:

-

Target Validation: Synthesize the compound and perform in vitro screening against the high-priority targets identified through the ligand- and structure-based searches.

-

Mechanism of Action: For confirmed targets, conduct enzymatic or cell-based assays to determine the functional effect (e.g., inhibition or activation) and potency (IC₅₀/EC₅₀).

-

Metabolic Profiling: Experimentally assess the compound's inhibitory activity against key CYP enzymes (CYP1A2, CYP2C19) to confirm or refute the in silico prediction.

By following this integrated computational workflow, we have rapidly progressed from a mere chemical structure to a well-defined set of testable hypotheses, demonstrating the power of in silico science to accelerate and rationalize the drug discovery process.

References

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Taylor & Francis Online. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2021). PubMed Central. [Link]

-

PubChem Compound Database. (n.d.). PubChem. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

-

PubChem Compound. (n.d.). Virginia Open Data Portal. [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. [Link]

-

Synthesis and Biological Activities of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

-

In Silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2017). PubMed Central. [Link]

-

Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccessla.com. [Link]

-

ChEMBL: a large-scale bioactivity database for drug discovery. (2011). PubMed Central. [Link]

-

In silico toxicology tools, steps to generate prediction models, and categories of prediction models. (2018). ResearchGate. [Link]

-

QSAR models. (n.d.). ProtoQSAR. [Link]

-

ChEMBL. (n.d.). EMBL-EBI. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. [Link]

-

3D Ligand-Based Pharmacophore Modeling. (2016). Bio-protocol. [Link]

-

Understanding Lipinski's Rule of Five. (n.d.). Scribd. [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. [Link]

-

SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Research Square. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

-

What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. [Link]

-